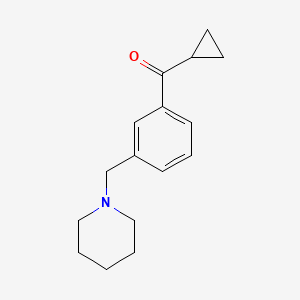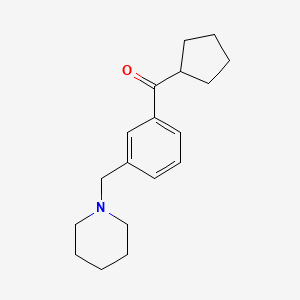![molecular formula C17H21BO3 B1368694 (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1072951-79-1](/img/structure/B1368694.png)
(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Vue d'ensemble
Description
“(4’-(Pentan-2-yloxy)-[1,1’-biphenyl]-4-yl)boronic acid”, also known as Oxybiphenylboronic acid, is a chemical compound with significant potential for use in scientific research and industrial applications. It is used as a laboratory chemical and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular formula of this compound is C17H21BO3 and it has a molecular weight of 284.1600 g/mol . The structure consists of a biphenyl core with a pentan-2-yloxy group attached to one of the phenyl rings and a boronic acid group attached to the other phenyl ring.Chemical Reactions Analysis
Boronic acids, including this compound, are known to be involved in Suzuki–Miyaura coupling reactions . This is a type of carbon–carbon bond-forming reaction that is widely used in organic chemistry .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Organic Synthesis
4-(4’-(2-Pentyloxy)phenyl)phenylboronic acid: is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . It’s also used as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed Heck reactions and copper-catalyzed azide-alkyne cycloadditions .
Medicine
In the medical field, this compound has shown efficacy in inhibiting proteasome activity. It’s being explored in drug development for various cancers, including breast, lung, and prostate cancer . Its boronic acid moiety is a key functional group that interacts with biological systems.
Materials Science
4-(4’-(2-Pentyloxy)phenyl)phenylboronic acid: contributes to the development of new materials with desirable properties. It’s used in the synthesis of polymers and liquid crystals, where its unique properties are leveraged to enhance the functionality of these materials .
Analytical Chemistry
In analytical chemistry, phenylboronic acids, including derivatives like 4-(4’-(2-Pentyloxy)phenyl)phenylboronic acid , are used for their responsiveness towards diol-containing molecules such as glucose. This makes them potential candidates for glucose-sensing and insulin-delivery systems .
Agriculture
While specific applications in agriculture for this compound are not directly mentioned, boronic acids are generally considered for their role in the design of new drugs and drug delivery devices, which can include agricultural applications such as plant protection and growth regulation .
Safety and Hazards
This compound is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
Propriétés
IUPAC Name |
[4-(4-pentan-2-yloxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-3-4-13(2)21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-13,19-20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVDSTWRPUFXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584804 | |
| Record name | {4'-[(Pentan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-79-1 | |
| Record name | B-[4′-(1-Methylbutoxy)[1,1′-biphenyl]-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4'-[(Pentan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






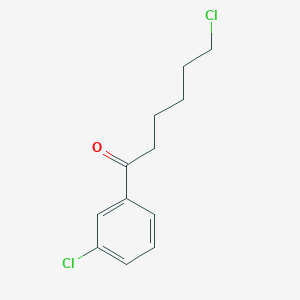
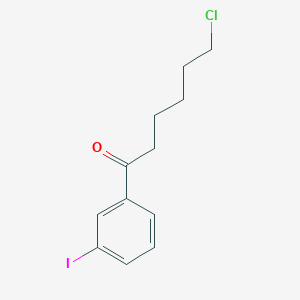
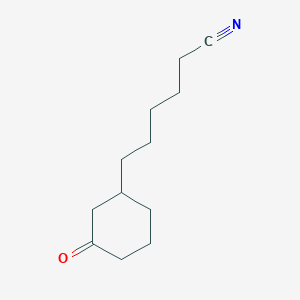
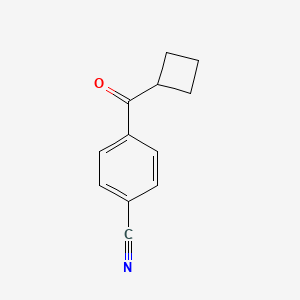


![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)


